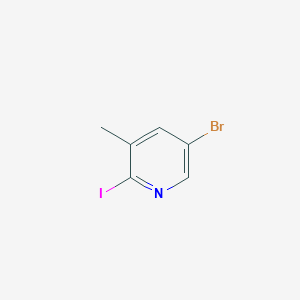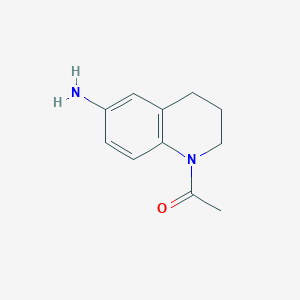
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a derivative of the 1H-pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position indicates that this compound could exhibit unique chemical and physical properties due to the influence of these substituents on the pyrazole core.
Synthesis Analysis
The synthesis of substituted 1H-pyrazoles, such as 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, can be achieved through various synthetic routes. One efficient method involves the one-pot synthesis from cyclopropyl oximes, which undergoes sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl3/DMF) . Another approach for synthesizing trifluoromethyl-substituted 3H-pyrazoles, which can be further transformed into 1H-pyrazoles, involves intramolecular cycloaddition strategies . These methods demonstrate the versatility and regioselectivity in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using X-ray crystallography. For instance, the structure of 3,5-bis(trifluoromethyl)pyrazole has been elucidated, showing that the compound forms tetramers through N–H···N hydrogen bonds in the solid state . Although this is not the exact compound , it provides insight into the potential structural characteristics of similar pyrazole derivatives. The molecular geometry and electronic structures can also be optimized and calculated using computational methods such as DFT, which helps in understanding the structural parameters and the influence of different substituents .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive nature. For example, 3H-pyrazoles can react with dioxane by a radical process and undergo [1,5] sigmatropic rearrangements . Additionally, the 1,3-dipolar cycloaddition reactions of pyrazoles with different alkynes can lead to a series of CF3-substituted pyrazoles . These reactions highlight the reactivity of the pyrazole ring and the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can affect the compound's electron distribution, polarity, and hydrogen bonding capabilities . The IR spectra of pyrazoles can provide information about the vibrational modes in different phases, and solid-state NMR spectroscopy can suggest the presence of dynamic disorder in the crystal . Thermal analysis can be used to study the decomposition of the compound, and the molecular electrostatic potential can indicate electrophilic and nucleophilic regions on the molecular surface . These analyses are crucial for understanding the behavior of pyrazole derivatives in various environments and applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis in Biphasic Systems: 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole and its derivatives have been synthesized in a biphasic system using ionic liquids. These methods facilitate easy recycling of the solvents and maintain the activity of the reactants (Burde & Rahatgaonkar, 2019).
- Palladium-Catalyzed Arylations: These compounds have been successfully employed in palladium-catalyzed direct arylations. They exhibit regioselectivity and withstand various functional groups, making them versatile in chemical reactions (Sidhom et al., 2018).
- Role in the Formation of Cyclopropenyl Alcohols: When exposed to certain conditions, these pyrazoles can lead to the formation of cyclopropenyl alcohols, highlighting their potential in creating diverse chemical structures (Hamdi et al., 2005).
Applications in Medicinal Chemistry
- Antiproliferative Agents: Certain derivatives of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole have shown potential as antiproliferative agents, particularly against breast cancer and leukemia cells. These compounds demonstrate the ability to induce apoptosis in cancer cells, which is crucial for cancer therapy (Ananda et al., 2017).
Innovative Synthesis Methods
- Synthesis in Different Solvents: There has been research on synthesizing pyrazole derivatives in different solvents, including water and THF (tetrahydrofuran), to explore more efficient and environmentally friendly methods (Pang et al., 2007).
- Trifluoromethyl Substitution: Innovative strategies have been developed for the synthesis of trifluoromethyl-substituted 3H-pyrazoles, demonstrating their broad applications and regioselectivity in reactions (Sha et al., 2014).
Green Chemistry Approaches
- Microwave-Assisted Synthesis: The use of microwave irradiation in solvent-free conditions has been explored for the synthesis of pyrazoles, offering a more sustainable and efficient approach (Martins et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBWRRHJQSLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428075 | |
| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |
CAS RN |
1042768-00-2, 1062296-03-0 | |
| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)



